1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the thiadiazole ring and the pyrrolidine moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and the thiadiazole intermediate.
Butylation and Amidation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and pyrrolidine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
- 1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylate
- 1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the thiadiazole ring and the pyrrolidine moiety provides a unique scaffold for further chemical modifications and biological studies.
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2S/c1-2-3-11-23-13-15(12-17(23)24)18(25)20-19-22-21-16(26-19)10-9-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3,(H,20,22,25) |
InChI Key |
CVAOPUITLYWIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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